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Compound of Interest

Compound Name: Hex-3-en-5-yn-2-ol

Cat. No.: B14724184 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for enyne alcohols, a class of organic compounds containing

hydroxyl, carbon-carbon double bond, and carbon-carbon triple bond functionalities. A

systematic approach to naming these polyfunctional molecules is crucial for unambiguous

communication in research and development. This document outlines the rules of

nomenclature, including the prioritization of functional groups, selection and numbering of the

principal carbon chain, and the correct use of suffixes and prefixes, with a special focus on

stereochemical considerations.

Core Principles of IUPAC Nomenclature for
Polyfunctional Compounds
The IUPAC system provides a set of rules to generate a unique and systematic name for any

organic compound. For polyfunctional compounds like enyne alcohols, the key is to identify the

principal functional group, which determines the suffix of the name. All other functional groups

are then treated as substituents and are indicated by prefixes.[1][2][3][4]

1.1. Priority of Functional Groups

The selection of the principal functional group is based on a pre-defined order of priority. In the

context of enyne alcohols, the alcohol group (-OH) has a higher priority than both the alkene (-
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C=C-) and alkyne (-C≡C-) groups.[2]

Table 1: Priority of Relevant Functional Groups in IUPAC Nomenclature

Priority
Functional
Group Class

Formula
Suffix (if
principal)

Prefix (if
substituent)

Highest Carboxylic Acids -COOH -oic acid carboxy-

Esters -COOR -oate alkoxycarbonyl-

Aldehydes -CHO -al formyl-

Ketones >C=O -one oxo-

Alcohols -OH -ol hydroxy-

Amines -NH2 -amine amino-

Alkenes -C=C- -ene alkenyl-

Lowest Alkynes -C≡C- -yne alkynyl-

This table is a simplified representation. For a complete list of functional group priorities, refer

to the IUPAC Blue Book.

Logical Flow for Determining the Principal Functional Group:
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Identify all functional groups in the molecule

Consult IUPAC priority table

The highest priority group is the Principal Functional Group

All other functional groups are treated as substituents

Click to download full resolution via product page

Caption: Decision process for identifying the principal functional group.

Step-by-Step Nomenclature of Enyne Alcohols
The systematic naming of an enyne alcohol follows a clear, step-by-step process.

Step 1: Identify the Principal Functional Group As established, the hydroxyl (-OH) group is the

principal functional group in an enyne alcohol. Therefore, the IUPAC name will end with the

suffix "-ol".[2]

Step 2: Select the Principal Carbon Chain The principal carbon chain is the longest continuous

carbon chain that contains:

The carbon atom bearing the hydroxyl group.

The maximum number of double and triple bonds.[1]

If there is a choice between two chains of equal length, the one with the greater number of

multiple bonds is chosen. If there is still a choice, the chain with the most double bonds is

selected.
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Step 3: Number the Principal Carbon Chain The chain is numbered from the end that gives the

lowest possible locant (number) to the carbon atom attached to the hydroxyl group.[4] If there

is a choice, the numbering should be assigned to give the double and triple bonds the lowest

possible locants. If there is still a choice, double bonds are given priority over triple bonds in

numbering.

Logical Flow for Numbering the Principal Chain:

Select the principal carbon chain

Number from the end that gives the -OH group the lowest locant

Is there a choice?

Give the lowest possible locants to multiple bonds (double and triple)

Yes

end

NoIs there still a choice?

Give the lowest locant to the double bond(s)

Yes

No

Final Numbering
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Caption: Hierarchy of rules for numbering the principal chain of an enyne alcohol.

Step 4: Construct the IUPAC Name The name is assembled in the following order:

Prefixes: Substituents (e.g., alkyl groups, halogens) are listed in alphabetical order, preceded

by their locants.

Parent Chain: The name of the parent alkane corresponding to the length of the principal

chain.

Unsaturation: The "-ane" ending of the parent alkane is replaced by the suffixes "-en" for the

double bond and "-yne" for the triple bond, preceded by their respective locants. The "e" from

"-ene" is dropped if it is followed by a "y".

Principal Functional Group Suffix: The name ends with "-ol", preceded by its locant.

Example: Let's consider the compound: CH≡C-CH=CH-CH(OH)-CH3

Principal Functional Group: Alcohol (-OH). Suffix: "-ol".

Principal Chain: 6 carbons, containing the -OH, C=C, and C≡C. Parent name: hexane.

Numbering: Number from right to left to give the -OH group the lowest locant (position 2).

Name Construction:

Substituents: None.

Parent Chain: Hexane.

Unsaturation: A double bond at position 3 and a triple bond at position 5. This gives "hex-

3-en-5-yne".

Suffix: The hydroxyl group is at position 2. This gives "-2-ol".

Final Name: Hex-3-en-5-yn-2-ol.
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Stereochemistry of Enyne Alcohols
For a complete and unambiguous description, the stereochemistry at chiral centers and double

bonds must be specified.

3.1. Cahn-Ingold-Prelog (CIP) System for Chiral Centers (R/S Configuration) If the carbon atom

bearing the hydroxyl group is a stereocenter, its absolute configuration (R or S) must be

determined using the CIP priority rules and included at the beginning of the name in

parentheses.

3.2. E/Z Configuration for Double Bonds The geometry of the double bond is designated as E

(entgegen, opposite) or Z (zusammen, together) based on the CIP priorities of the substituents

on each carbon of the double bond. This designation, along with its locant, is also placed in

parentheses at the beginning of the name.

Example with Stereochemistry: Consider (2R, 4E)-Hept-4-en-6-yn-2-ol.

(2R): The stereocenter at carbon 2 has the R configuration.

(4E): The double bond at carbon 4 has the E configuration.

Hept: The principal chain has seven carbons.

-4-en: A double bond starts at carbon 4.

-6-yn: A triple bond starts at carbon 6.

-2-ol: The hydroxyl group is on carbon 2.

Experimental Protocols: Synthesis of Enyne
Alcohols
The synthesis of enyne alcohols can be achieved through various methods in organic

chemistry. A common strategy involves the coupling of an alkyne with an aldehyde or ketone.

Representative Protocol: Cobalt-Catalyzed Three-Component Synthesis of Allenyl Alcohols
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A study by Yoshikai and co-workers describes an efficient and stereoselective cobalt(III)-

catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes to form allenyl alcohols.

[5]

Materials:

Co(OAc)2 (catalyst)

2-(2,4,6-triisopropylphenyl)-3-methyl-1H-indole (ligand)

NaOAc (additive)

1,3-enyne substrate

Aldehyde substrate

Substrate with a C-H bond to be activated

1,2-dichloroethane (solvent)

Procedure:

A mixture of Co(OAc)2, the ligand, and NaOAc in 1,2-dichloroethane is stirred under an

argon atmosphere.

The 1,3-enyne, aldehyde, and the C-H bond-containing substrate are added.

The reaction mixture is heated at a specified temperature for a designated time.

Upon completion, the reaction is quenched, and the product is isolated and purified using

column chromatography.

This method allows for the creation of complex allenyl alcohols with high stereoselectivity.[5]

Characterization of Enyne Alcohols
The structure of synthesized enyne alcohols is typically confirmed using a combination of

spectroscopic techniques.
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5.1. Infrared (IR) Spectroscopy

O-H stretch: A broad, strong absorption in the region of 3600-3200 cm⁻¹.

C≡C stretch: A weak to medium absorption around 2260-2100 cm⁻¹.

C=C stretch: A medium absorption around 1680-1620 cm⁻¹.

C-O stretch: A strong absorption in the fingerprint region, typically between 1260-1000 cm⁻¹.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-OH proton: A broad singlet, with a chemical shift that can vary depending on

concentration and solvent.

Alkene protons: Resonances in the range of δ 5-7 ppm.

Alkyne proton (if terminal): A signal around δ 2-3 ppm.

Proton on the carbon bearing the -OH group: A signal in the range of δ 3.5-4.5 ppm.

¹³C NMR:

Alkyne carbons: Resonances in the range of δ 65-90 ppm.

Alkene carbons: Resonances in the range of δ 100-150 ppm.

Carbon bearing the -OH group: A signal in the range of δ 50-80 ppm.

5.3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular

weight and fragmentation pattern of the enyne alcohol, which can help confirm its structure.

Biological Relevance and Signaling Pathways
While specific signaling pathways for many synthetic enyne alcohols are still under

investigation, naturally occurring enyne derivatives have been isolated from various sources,

including plants and fungi, and have shown interesting biological activities.[6] Many of these
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compounds exhibit potent anti-inflammatory properties, which is attributed to their structural

similarity to natural anti-inflammatory agents.[6]

Alcohols, in general, can play significant roles in biological systems. The hydroxyl group can

participate in hydrogen bonding, making it a key feature for molecular recognition at enzyme

active sites and in cellular signaling.[7] For instance, some naturally occurring alcohols act as

signaling and regulatory agents.[7] Furthermore, marine natural products, a rich source of

structurally diverse compounds including polyketides with enyne functionalities, are being

investigated for their potential in drug discovery.[8][9] The biosynthesis of these complex

molecules involves intricate enzymatic pathways.[10] The unique structural features of enyne

alcohols make them intriguing candidates for the development of new therapeutic agents that

may target specific biological pathways.

Workflow for Investigating Biological Activity:
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Synthesis and Characterization of Enyne Alcohol Library

High-Throughput Screening for Biological Activity (e.g., anti-inflammatory, anti-cancer)

Hit Identification and Validation

Mechanism of Action Studies

Identification of Target Signaling Pathway(s)

Lead Optimization

Preclinical Development

Click to download full resolution via product page

Caption: A generalized workflow for the discovery and development of bioactive enyne

alcohols.

Physical Properties of Enyne Alcohols
The physical properties of enyne alcohols are influenced by their molecular structure.
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Boiling Point: Due to the presence of the hydroxyl group, enyne alcohols can form

intermolecular hydrogen bonds.[11][12][13] This results in significantly higher boiling points

compared to alkanes, alkenes, or alkynes of similar molecular weight.[11][12][13] The boiling

point generally increases with the length of the carbon chain.[11][13]

Solubility: Lower molecular weight enyne alcohols are generally soluble in water because the

polar hydroxyl group can form hydrogen bonds with water molecules.[11][12] As the length of

the nonpolar hydrocarbon chain increases, the solubility in water decreases.[11]

While a comprehensive table of physical properties for a homologous series of enyne alcohols

is not readily available, the general trends for alcohols and alkynes can be applied.[11][12][13]

[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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